Product packaging for 8-Fluoroquinoline-6-carbaldehyde(Cat. No.:CAS No. 1229795-42-9)

8-Fluoroquinoline-6-carbaldehyde

Cat. No.: B2835407
CAS No.: 1229795-42-9
M. Wt: 175.162
InChI Key: CTPQNFXSRKVUHJ-UHFFFAOYSA-N
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Description

8-Fluoroquinoline-6-carbaldehyde is a fluorinated quinoline derivative supplied as a high-purity building block for chemical synthesis and life sciences research. With the CAS Number 1229795-42-9 and a molecular formula of C 10 H 6 FNO, it has a molecular weight of 175.16 g/mol . This compound serves as a versatile synthon in medicinal chemistry, particularly for the development of novel quinoline-based molecules. Quinoline scaffolds are of significant research interest due to their wide range of pharmacological properties, which include antimicrobial, anticancer, antituberculosis, and anti-inflammatory activities . The specific structural features of this compound—an aldehyde group and a fluorine atom on the quinoline core—make it a valuable intermediate for generating diverse chemical libraries through reactions such as condensation, nucleophilic addition, and the formation of hydrazone derivatives, which are often explored for their biological efficacy . While research on this specific molecule is limited, its structural class is actively investigated. Related fluoroquinolone compounds are well-known for their antibacterial properties, primarily through the inhibition of bacterial enzymes DNA gyrase and topoisomerase IV . Other quinoline-3-carbaldehyde hydrazone derivatives have demonstrated notable antimicrobial and cytotoxic activities in research settings, highlighting the potential of the aldehyde functional group in creating bioactive molecules . This product is intended for research applications as a key starting material in the synthesis of more complex compounds for drug discovery and biochemical probing. Please note: This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H6FNO B2835407 8-Fluoroquinoline-6-carbaldehyde CAS No. 1229795-42-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-fluoroquinoline-6-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FNO/c11-9-5-7(6-13)4-8-2-1-3-12-10(8)9/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTPQNFXSRKVUHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CC(=C2N=C1)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1229795-42-9
Record name 8-fluoroquinoline-6-carbaldehyde
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Synthetic Methodologies for 8 Fluoroquinoline 6 Carbaldehyde and Analogous Fluoroquinoline Carbaldehydes

Established and Emerging Synthetic Routes to Quinolines

The synthesis of the core quinoline (B57606) structure, particularly with fluorine substitution, is the foundational step in producing compounds like 8-fluoroquinoline-6-carbaldehyde. Various classical and modern methods are employed to construct this heterocyclic system, followed by the introduction of the critical aldehyde functional group.

Strategies for Constructing the Quinoline Core with Fluorine Substitution

The construction of the quinoline ring is a well-established field in organic chemistry, with several named reactions providing reliable access to this scaffold. Classic methods such as the Combes, Friedländer, and Skraup syntheses involve the condensation of anilines with carbonyl compounds followed by acid-catalyzed cyclization and dehydration. iipseries.orgmdpi.com

For fluoroquinolines, these syntheses typically begin with a correspondingly fluorinated aniline (B41778) precursor. For example, to synthesize a 6-fluoroquinoline (B108479) derivative, a 4-fluoroaniline (B128567) is often used as the starting material. The presence of the fluorine atom is critical, as it significantly modulates the electronic properties of the molecule, which can enhance biological activity in medicinal applications. mdpi.commdpi.com The introduction of a fluorine atom at the C-6 position and a piperazine (B1678402) moiety at the C-7 position were key modifications that led to the development of second-generation fluoroquinolone antibiotics with significantly increased bioactivity. nih.gov

Modern approaches continue to build on these foundations, developing more efficient and versatile protocols. Innovations include the use of novel catalysts and reaction conditions to improve yields and accommodate a wider range of functional groups. mdpi.comorganic-chemistry.org For instance, ruthenium-catalyzed three-component deaminative coupling reactions have been developed to form 2,3-disubstituted quinoline products from anilines, aldehydes, and allylamines. rsc.org

Methodologies for Introducing the Aldehyde Functionality at Specific Positions (e.g., C-6)

Once the fluoroquinoline core is assembled, the next critical step is the introduction of a carbaldehyde group at a specific position, such as C-6. This process is known as formylation. The Vilsmeier-Haack reaction is one of the most powerful and widely used methods for this transformation. ijsr.netorganic-chemistry.org It involves treating an electron-rich aromatic or heteroaromatic compound with a formylating agent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). ijpcbs.com The resulting electrophilic species, known as the Vilsmeier reagent, attacks the quinoline ring to introduce the formyl group.

Palladium-Catalyzed Carbonylation and Cross-Coupling Approaches to Fluoroquinoline Carbaldehydes

Palladium-catalyzed reactions have become indispensable tools in modern organic synthesis, offering efficient routes to complex molecules. For the synthesis of fluoroquinoline carbaldehydes, palladium-catalyzed carbonylation and cross-coupling reactions are particularly valuable. nih.gov

Carbonylation reactions introduce a carbonyl group (C=O) into a molecule using carbon monoxide (CO) as a C1 building block. diva-portal.orgmdpi.com In a typical sequence, an aryl halide (e.g., a bromo- or iodo-fluoroquinoline) undergoes oxidative addition to a palladium(0) complex. This is followed by the insertion of carbon monoxide to form an acyl-palladium intermediate. Subsequent reaction with a reducing agent can yield the aldehyde. This method is advantageous for its high efficiency and the availability of non-gaseous CO sources, which mitigates the safety concerns of using toxic carbon monoxide gas. mdpi.com

Palladium-catalyzed cross-coupling reactions, such as the Sonogashira reaction, can be used to construct the quinoline ring system itself, which can then be further functionalized. nih.gov For example, a three-component carbonylative cyclization of 2-iodoaniline (B362364) and terminal alkynes, catalyzed by palladium, provides an efficient synthesis of 4-quinolones. mdpi.com These quinolones can then be modified to introduce the desired aldehyde group. These palladium-catalyzed methods are noted for their mild reaction conditions and broad functional group tolerance. rsc.org

Multi-Step Synthesis from Precursor Molecules

The synthesis of this compound often involves a multi-step pathway starting from simpler, commercially available precursors. These routes strategically build the molecule by combining ring-forming reactions with functional group interconversions.

Vilsmeier Reagent Mediated Formylation in Fluoroquinoline Synthesis

The Vilsmeier-Haack reaction is a cornerstone in the synthesis of many quinoline carbaldehydes. ijpcbs.com A common strategy for synthesizing 2-chloro-6-fluoroquinoline-3-carbaldehyde (B1607959), a close analog, begins with the acetylation of p-fluoroaniline. nih.govijsr.net The resulting 4-fluoroacetanilide (B1213217) is then subjected to the Vilsmeier-Haack conditions (POCl₃ in DMF). nih.gov This single step accomplishes both the cyclization to form the quinoline ring and the introduction of the formyl group at the C-3 position and a chlorine atom at the C-2 position. nih.gov The reaction proceeds through an electrophilic substitution mechanism where the Vilsmeier reagent, a chloromethyleniminium salt, acts as the electrophile. ijpcbs.com This method is highly effective for electron-rich substrates and provides a direct route to functionalized quinolines. ijsr.net

Table 1: Vilsmeier-Haack Reaction Components and Products

Starting Material Reagents Key Product Reference
N-arylacetamides POCl₃, DMF 2-chloro-3-formylquinolines
p-fluoroacetanilide POCl₃, DMF 2-chloro-6-fluoroquinoline-3-carbaldehyde nih.gov

Nucleophilic Aromatic Substitution in Fluoroquinoline Synthesis

Nucleophilic aromatic substitution (SNAr) is another key reaction in the synthesis and modification of fluoroquinolines. lboro.ac.uknih.gov In this reaction, a nucleophile replaces a leaving group on an aromatic ring. The reaction is facilitated by the presence of strong electron-withdrawing groups, which activate the ring towards nucleophilic attack. nih.gov

In the context of fluoroquinolone synthesis, the fluorine atom itself can act as an excellent leaving group in SNAr reactions. lboro.ac.uk However, in many synthetic routes, other groups are strategically placed to be displaced. For instance, in the synthesis of 2-chloro-6-fluoroquinoline-3-carbaldehyde via the Vilsmeier-Haack reaction, the resulting chlorine atom at the C-2 position is highly susceptible to nucleophilic substitution. nih.gov This allows for the introduction of various nucleophiles, such as amines or thiols, to create a diverse library of quinoline derivatives.

Furthermore, the fluoroquinolone core is often designed with a good leaving group (like chlorine or fluorine) at the C-7 position. The presence of the fluorine at C-6 and the quinoline nitrogen atom activates the C-7 position, facilitating SNAr with various nitrogen-based heterocycles, a common strategy in the development of fluoroquinolone antibiotics. mdpi.com

Table 2: List of Mentioned Compounds

Compound Name
This compound
4-Fluoroaniline
2-Chloro-6-fluoroquinoline-3-carbaldehyde
4-Fluoroacetanilide
N,N-dimethylformamide (DMF)
Phosphorus oxychloride (POCl₃)
2-Iodoaniline

One-Pot Synthetic Protocols for Fluoroquinoline Carbaldehyde Derivatives

A notable approach is the three-component, one-pot synthesis of functionalized quinolones, which serves as a key method for producing the core structures of quinolone drugs. acs.org For instance, the synthesis of 3-Benzoyl-6-fluoroquinolin-4(1H)-one, a related quinolone derivative, has been achieved with a 74% yield through such a protocol. acs.org This demonstrates the viability of multi-component strategies in efficiently constructing the fluoroquinolone framework. acs.org

Furthermore, Lewis acid-promoted one-pot synthesis under microwave irradiation has been effectively used to create fluoroquinolone hybrids. researchgate.net This technique is lauded for its significant reduction in reaction time, clean reaction profiles, and high yields. researchgate.net The synthesis of novel fluoroquinolone derivatives clubbed with 1,3,4-thiadiazole (B1197879) motifs highlights the power of this approach, which combines the formation of the heterocyclic system and its linkage to the fluoroquinolone core in a single, efficient step. researchgate.net

Researchers have also developed one-pot methods starting from precursors like 2-chloroquinoline-3-carbaldehyde (B1585622) to produce more complex derivatives. mdpi.com These strategies underscore the versatility of the carbaldehyde group as a reactive handle for further molecular elaboration within a single pot process. mdpi.com

The following table summarizes examples of one-pot synthetic protocols for fluoroquinolone derivatives.

Starting MaterialsProduct TypeKey FeaturesYieldReference
2-Aminophenyl ketones, Alkynes, AminesFunctionalized N-substituted-4-quinolonesThree-component, domino protocols74-84% acs.org
Fluoroquinolone Carboxylic Acid, Thiocarbohydrazide, AldehydesFluoroquinolone-Thiadiazole HybridsLewis acid-promoted, Microwave irradiationGood researchgate.net
2-Chloroquinoline-3-carbaldehyde, Aromatic o-DiaminesImidazol-2-yl-1H-quinolin-2-onesDirect reaction, High regioselectivityN/A mdpi.com

Optimization of Reaction Conditions and Yields in Fluoroquinoline Carbaldehyde Synthesis

The optimization of reaction conditions is critical for maximizing the yield and purity of this compound and its analogs. Key parameters that are frequently adjusted include the choice of solvent, catalyst, temperature, and reaction time.

Microwave-assisted organic synthesis has emerged as a revolutionary method for accelerating chemical reactions, often leading to higher yields and safer product outcomes in a fraction of the time required by conventional heating methods. ijbpas.com For the synthesis of fluoroquinolone derivatives, microwave irradiation has been shown to be highly effective. researchgate.net In one study, optimizing the reaction to be performed under solvent-free microwave conditions resulted in a nearly quantitative yield within just 15 minutes. researchgate.net

The choice of solvent is another crucial factor. While various organic solvents like ethanol, methanol (B129727), and acetonitrile (B52724) have been tested, studies have shown that for certain reactions, solvent-free conditions or the use of water as a solvent can provide the best results, aligning with the principles of green chemistry. researchgate.netscielo.org.mx For example, the synthesis of quinolone carboxylic acid derivatives was optimized using a nanoporous isopolyoxomolybdate catalyst in refluxing water, which led to a 97% yield in 30 minutes. scielo.org.mxresearchgate.net The reaction was significantly less efficient in other solvents or in the absence of the catalyst. scielo.org.mxresearchgate.net

Catalysts play a pivotal role in enhancing reaction rates and improving yields. Lewis acids are used to promote one-pot syntheses, while palladium-based catalysts are employed in coupling reactions to build the quinolone skeleton. researchgate.netrsc.org The development of recyclable, non-toxic heterogeneous catalysts is a key area of research to make the synthesis of fluoroquinolones more sustainable. ijbpas.comsruc.ac.uk

The table below presents data on the optimization of a model reaction for the synthesis of a fluoroquinolone derivative, demonstrating the impact of solvent, catalyst amount, and temperature on reaction time and yield. scielo.org.mx

EntryCatalyst Amount (g)SolventTemperatureTime (min)Yield (%)
1NoneEtOHReflux15035
2NoneH₂OReflux12542
30.08EtOHReflux5065
40.08CH₃CNReflux6552
50.08H₂O80°C5090
60.08H₂OReflux3097
70.1H₂OReflux3097

This table is adapted from a study on the synthesis of quinolone carboxylic acid derivatives, illustrating common optimization parameters relevant to fluoroquinolone synthesis. scielo.org.mxresearchgate.net

In the synthesis of analogous compounds like 2-chloroquinoline-3-carbaldehydes, solvent-free reaction conditions at elevated temperatures (140°C) have also proven to be optimal, affording yields as high as 95% in a short timeframe of 10 minutes. rsc.org This highlights a recurring theme in the optimization of these syntheses: the move towards more intense, often solvent-free or green-solvent conditions to maximize efficiency and yield. researchgate.netrsc.org

Chemical Reactivity and Transformations of 8 Fluoroquinoline 6 Carbaldehyde

Reactivity of the Aldehyde Functionality

The aldehyde group (-CHO) at the C-6 position is a primary site for a variety of chemical transformations, including condensation, reduction, oxidation, and olefination reactions.

The aldehyde group of 8-Fluoroquinoline-6-carbaldehyde readily undergoes condensation reactions with primary amines to form imines, commonly known as Schiff bases. researchgate.netscispace.com This reaction involves the nucleophilic attack of the amine on the electrophilic aldehyde carbon, followed by dehydration to yield the characteristic C=N double bond. researchgate.netscispace.com These reactions are fundamental in synthetic chemistry for constructing larger, more complex molecules. researchgate.net

Quinoline-based Schiff bases are a significant class of compounds, often synthesized by reacting a quinoline (B57606) aldehyde with various primary amines. scispace.com For instance, a closely related compound, 2-chloro-6-fluoroquinoline-3-carbaldehyde (B1607959), reacts with 2-aminoethan-1-ol upon heating to produce the corresponding Schiff base ligand in high yield. acs.org This demonstrates the typical reactivity of the aldehyde on the fluoroquinoline scaffold. The formation of the imine bond is crucial for the development of Schiff base ligands, which are important in coordination chemistry and materials science. researchgate.net

Reactant 1Reactant 2ProductConditionsYieldReference
2-chloro-6-fluoroquinoline-3-carbaldehyde2-aminoethan-1-ol(E)-2-(((6-fluoro-2-((2-hydroxyethyl)amino)quinolin-3-yl)methylene)amino)ethanolHeat at 100 °C, 2h87% acs.org

This table presents data for an analogous condensation reaction to illustrate the typical reactivity.

The aldehyde functionality can be easily modified through both reduction and oxidation, providing pathways to other important functional groups.

Reduction: The aldehyde group can be reduced to a primary alcohol, (8-fluoroquinolin-6-yl)methanol. This transformation is typically achieved using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol. rsc.org More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used, though they require anhydrous conditions. This reaction is a standard and high-yielding conversion in organic synthesis. rsc.org

Oxidation: Conversely, the aldehyde group can be oxidized to a carboxylic acid, yielding 8-fluoroquinoline-6-carboxylic acid. This conversion can be accomplished using a variety of oxidizing agents. Common reagents for this purpose include potassium permanganate (B83412) (KMnO₄), chromic acid (generated from CrO₃ and H₂SO₄, i.e., Jones reagent), or milder reagents like silver oxide (Tollens' reagent). The oxidation of fluoroquinolone derivatives is a key step in modifying their properties. uok.ac.innajah.edu

Starting MaterialTransformationProductTypical ReagentsReference
This compoundReduction(8-Fluoroquinolin-6-yl)methanolSodium Borohydride (NaBH₄) rsc.org
This compoundOxidation8-Fluoroquinoline-6-carboxylic acidPotassium Permanganate (KMnO₄) uok.ac.innajah.edu

This table outlines the expected products from standard reduction and oxidation reactions based on general chemical principles and analogous reactions.

The aldehyde group of this compound is an excellent substrate for olefination reactions, such as the Wittig reaction and the Horner–Wadsworth–Emmons (HWE) reaction, to form alkenes. wikipedia.orgresearchgate.net These reactions are powerful tools for carbon-carbon double bond formation with high stereoselectivity. researchgate.net

In the Wittig reaction , the aldehyde reacts with a phosphorus ylide (a triphenylphosphonium ylide) to produce an alkene and triphenylphosphine (B44618) oxide. researchgate.net The geometry of the resulting alkene (E or Z) can be influenced by the nature of the ylide and the reaction conditions.

The Horner–Wadsworth–Emmons (HWE) reaction is a widely used modification of the Wittig reaction that employs a phosphonate (B1237965) carbanion. wikipedia.org This reaction typically offers significant advantages, including the use of more nucleophilic and less basic carbanions and the easy removal of the water-soluble phosphate (B84403) byproduct. wikipedia.orgalfa-chemistry.com The HWE reaction is particularly known for producing (E)-alkenes with high selectivity. wikipedia.orgresearchgate.net This method is frequently used in the synthesis of α,β-unsaturated esters and other conjugated systems. researchgate.netresearchgate.net

Reaction NameReagent TypeGeneral TransformationKey FeaturesReference
Wittig ReactionPhosphorus Ylide (Ph₃P=CHR)Converts C=O to C=CVersatile for alkene synthesis. researchgate.net
Horner–Wadsworth–Emmons ReactionPhosphonate Carbanion ((RO)₂P(O)CH⁻R)Converts C=O to C=CHigh (E)-selectivity, easy byproduct removal. wikipedia.orgalfa-chemistry.com

This table summarizes the application of olefination reactions to the aldehyde functionality.

Reactions Involving the Fluoroquinoline Core

The fluoroquinoline ring system possesses its own distinct reactivity, particularly concerning substitution reactions on the aromatic core.

Studies on analogous compounds, such as 8-fluoroquinoline-2-carbaldehydes, have shown that the fluorine atom can be displaced by nucleophiles. rsc.org For example, the reaction of 8-fluoroquinoline-2-carbaldehyde (B1387725) derivatives with dimethylamine (B145610) at elevated temperatures results in the substitution of the fluorine atom to yield the corresponding 8-(dimethylamino)quinoline product. rsc.org This type of reaction is a key strategy for introducing amine functionalities into the quinoline core, which is often a critical step in the synthesis of biologically active molecules. mdpi.com

SubstrateNucleophileProductConditionsYieldReference
6-Cyano-8-fluoroquinoline-2-carbaldehydeDimethylamine (in ethanol)6-Cyano-8-(dimethylamino)quinoline-2-carbaldehyde80 °C85% rsc.org
6-Bromo-8-fluoroquinoline-2-carbaldehydeDimethylamine (in ethanol)6-Bromo-8-(dimethylamino)quinoline-2-carbaldehyde80 °C65% rsc.org

This table presents data for analogous SNAr reactions to illustrate the reactivity of the C-8 fluorine atom.

Electrophilic aromatic substitution (EAS) on the quinoline ring system is generally more challenging than on benzene (B151609) due to the deactivating effect of the electron-withdrawing nitrogen atom. dalalinstitute.com Furthermore, in this compound, the ring is substituted with two deactivating groups: the C-6 aldehyde (a meta-director) and the C-8 fluorine (an ortho, para-director). libretexts.org

The directing effects of these substituents would influence the position of any incoming electrophile:

The C-6 aldehyde group directs incoming electrophiles to its meta positions, which are C-5 and C-7.

The C-8 fluorine atom is a deactivator but directs incoming electrophiles to its ortho and para positions, which are C-7 and C-5, respectively.

Both substituents direct towards the C-5 and C-7 positions. Therefore, any electrophilic substitution, if it were to occur, would be predicted to happen at these sites. However, given that all substituents on the benzene portion of the quinoline ring are deactivating, the reaction would likely require harsh conditions and may result in low yields. Halogens are a unique class of substituents that are deactivating yet direct ortho- and para-. libretexts.org In contrast, activating groups like hydroxyl (-OH) can make the quinoline ring more susceptible to EAS. semanticscholar.org

Photochemical Reactions and Photo-Degradation Pathways of Fluoroquinolines and Their Carbaldehyde Derivatives

Fluoroquinolones are a class of compounds known for their photochemical reactivity upon absorption of UV-A light. d-nb.info This reactivity can lead to various degradation pathways, which are of significant interest due to the potential for altering the compound's properties and the formation of transformation products. mdpi.comnih.gov The photochemical processes are influenced by the compound's structure, substituents, and the surrounding environment, such as pH and solvent. mdpi.comnih.gov Upon irradiation, fluoroquinolones can undergo several reactions, including dehalogenation, decarboxylation, and oxidation of side-chain substituents. mdpi.comresearchgate.net The primary photochemical event for many fluoroquinolones is the population of the first triplet excited state through a highly efficient intersystem crossing (ISC). d-nb.info

The substituent at position 8 is a critical determinant of photoreactivity and, consequently, phototoxicity. mdpi.com The general order of phototoxicity based on the C-8 substituent is CF >> CCl > N > CH > CF₃ > COR. mdpi.com This indicates that compounds with a halogen at the 8-position are significantly more photosensitive. nih.gov

A major photochemical reaction for many fluoroquinolones is the cleavage of the carbon-fluorine bond. d-nb.infobohrium.com This defluorination process is unusual for fluoroaromatics due to the high strength of the aromatic C-F bond. d-nb.info However, for fluoroquinolones, this reaction can proceed through different mechanisms with widely varying quantum yields (from <0.001 to 0.55), strongly influenced by the fluorine atom's position on the quinoline ring. d-nb.infoacs.org

The predominant mechanism for many fluoroquinolones is heterolytic defluorination, which involves the cleavage of the C-F bond to generate an aryl cation and a fluoride (B91410) anion. mdpi.comacs.orgresearchgate.net This process is particularly efficient for compounds with fluorine at the C-8 position. d-nb.info For example, 6,8-difluoro derivatives like lomefloxacin (B1199960) undergo efficient and selective photoheterolytic cleavage at position 8, proceeding through an SN1-type mechanism with a high quantum yield (Φ ≈ 0.5). d-nb.infoacs.org In contrast, 6-monofluoro derivatives, such as norfloxacin (B1679917) and enoxacin, undergo photosubstitution of the fluorine atom with a hydroxyl group, which is proposed to occur via an SN2Ar process involving a cyclohexadienyl anion intermediate. d-nb.info

The efficiency of heterolytic defluorination is modulated by other substituents on the quinoline ring. mdpi.com Electron-withdrawing groups tend to increase the quantum yield of defluorination, while electron-donating groups make the process less efficient. mdpi.comacs.org For instance, the presence of an electron-donating alkoxy group at position 8, as in ofloxacin, renders the molecule relatively photostable. acs.org In aqueous solutions, the charge density is transferred into the aromatic ring upon photoexcitation, leading to the heterolytic breakage of the C-F bond. mdpi.com

Following the initial photochemical event, such as defluorination, the highly reactive intermediates can undergo further reactions, including rearrangements and fragmentation. d-nb.infomdpi.com The aryl cation formed from heterolytic C-F bond cleavage is a key intermediate that can lead to these subsequent transformations. acs.org

In the case of lomefloxacin, a 6,8-difluoro derivative, the aryl cation formed at position 8 does not simply react with the solvent. Instead, it undergoes an intramolecular reaction, inserting into the neighboring N-ethyl group, a process described as having carbene-like chemistry. acs.org This represents a significant photo-induced rearrangement.

Fragmentation reactions are also a common degradation pathway, often involving the substituents on the quinoline core. mdpi.com The piperazine (B1678402) ring found at the C-7 position of many fluoroquinolone antibiotics is susceptible to oxidative fragmentation. researchgate.net Irradiation of some 6-fluoro-7-piperazino-4-quinolone-3-carboxylic acids in a phosphate buffer results in a combination of reductive defluorination and oxidative fragmentation of the piperazine side chain. researchgate.net Similarly, degradation of the N-alkyl side chain has been observed as a competing reaction pathway for photostable derivatives like ofloxacin. acs.org Direct photolysis can also lead to transformations where one fluoroquinolone is converted into another, such as the conversion of enrofloxacin (B1671348) to ciprofloxacin (B1669076), which involves the de-ethylation of a side chain. acs.org

Advanced Spectroscopic and Structural Characterization Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the precise atomic arrangement of 8-Fluoroquinoline-6-carbaldehyde, providing information on the proton and carbon framework as well as the unique fluorine environment.

The ¹H NMR spectrum is expected to provide distinct signals for each of the six protons attached to the quinoline (B57606) core and the single aldehyde proton. The aldehyde proton (CHO) is anticipated to be the most deshielded proton, appearing as a singlet at a chemical shift (δ) significantly downfield, typically in the range of 9.9-10.2 ppm, due to the strong electron-withdrawing nature of the carbonyl group.

The six aromatic protons will appear in the region of approximately 7.4-9.1 ppm. Their precise shifts and multiplicities will be governed by their position relative to the nitrogen, fluorine, and aldehyde substituents. For instance, protons adjacent to the nitrogen (H2, H4) or the aldehyde group (H5, H7) would be shifted further downfield. Spin-spin coupling between adjacent protons (³JHH) will result in doublet or doublet of doublets splitting patterns. Furthermore, coupling to the fluorine atom (JHF) will introduce additional splitting, with typical through-space or through-bond coupling constants providing crucial information for unambiguous signal assignment.

The ¹³C NMR spectrum is predicted to show ten distinct signals, corresponding to each carbon atom in the molecule's unique electronic environment. The most downfield signal will be that of the aldehydic carbonyl carbon, expected around 190-195 ppm.

The carbon atom directly bonded to the fluorine (C8) will appear as a doublet with a large one-bond carbon-fluorine coupling constant (¹JCF), typically in the range of 240-260 Hz. The other eight aromatic carbons will resonate between 105 and 160 ppm. The chemical shifts of carbons ortho and para to the fluorine atom will also be affected, showing smaller ²JCF and ³JCF coupling constants, respectively. These characteristic C-F couplings are instrumental in confirming the position of the fluorine substituent on the quinoline ring. researchgate.netacs.org

Table 1: Predicted ¹H and ¹³C NMR Data for this compound This table contains predicted data based on spectroscopic principles and data from analogous compounds.

Atom PositionSpectroscopy TypePredicted Chemical Shift (δ, ppm)Predicted Multiplicity & Coupling Constants (J, Hz)
CHO¹H NMR9.9 - 10.2s (singlet)
Aromatic H¹H NMR7.4 - 9.1d (doublet), dd (doublet of doublets), m (multiplet) with H-H and H-F couplings
C=O¹³C NMR190 - 195d (due to coupling with aldehyde proton, ³JCH)
C8 (C-F)¹³C NMR~155-160d, ¹JCF ≈ 240-260 Hz
Aromatic C¹³C NMR105 - 150d (due to C-H or C-F couplings)

The ¹⁹F NMR spectrum provides a direct and highly sensitive probe for the fluorine atom. For this compound, a single resonance is expected, as there are no other fluorine atoms in the structure with which to couple. The chemical shift of this signal is sensitive to the electronic environment of the quinoline ring system. Based on data from similar fluoroquinoline compounds, the chemical shift is anticipated in the range of -100 to -115 ppm relative to a standard like CFCl₃. acs.orgnih.gov Any interactions, such as solvent effects or coordination to a metal center, would be readily apparent by a change in this chemical shift. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pattern Analysis

HRMS is essential for confirming the elemental composition of this compound. The molecular formula is C₁₀H₆FNO. uni.lu HRMS can measure the mass of the molecular ion with extremely high precision, allowing for the unambiguous verification of this formula.

The primary fragmentation pathway in electron ionization mass spectrometry is expected to involve the aldehyde group. Common fragmentation patterns for aromatic aldehydes include the loss of a hydrogen radical (H•) to give a stable acylium ion [M-1]⁺, or the loss of the entire formyl radical (•CHO) to yield an [M-29]⁺ fragment. libretexts.orgchemguide.co.uk Another possibility is the loss of carbon monoxide (CO), leading to an [M-28]⁺ fragment ion. Predicted accurate mass values for various adducts of the parent molecule are useful for its identification in complex mixtures. uni.lu

Table 2: Predicted HRMS Data for this compound Adducts Source: Predicted data from PubChem CID 53739560. uni.lu

AdductPredicted m/z
[M+H]⁺176.05061
[M+Na]⁺198.03255
[M-H]⁻174.03605
[M]⁺175.04278

Infrared (IR) Spectroscopy for Identification of Functional Groups

IR spectroscopy is used to identify the characteristic functional groups within the molecule by detecting their vibrational frequencies. For this compound, the spectrum is expected to be dominated by several key absorption bands. A strong, sharp absorption band characteristic of the aldehyde carbonyl (C=O) stretch is predicted to appear around 1700-1715 cm⁻¹. mdpi.com

Other significant expected peaks include:

Aldehyde C-H Stretch: Two weak bands near 2850 cm⁻¹ and 2750 cm⁻¹.

Aromatic C-H Stretch: Signals appearing above 3000 cm⁻¹.

Aromatic C=C and C=N Stretches: A series of absorptions in the 1620-1450 cm⁻¹ region, characteristic of the quinoline ring system.

C-F Stretch: A strong, prominent band in the fingerprint region, typically between 1200 cm⁻¹ and 1300 cm⁻¹, confirming the presence of the carbon-fluorine bond. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insight into the electronic structure of the conjugated system. The spectrum of this compound is expected to show absorptions arising from π → π* and n → π* electronic transitions. uobabylon.edu.iqupi.edu

The highly conjugated quinoline ring system will give rise to intense π → π* transitions, likely appearing as strong absorption bands in the 250-350 nm range. The presence of the carbonyl group introduces the possibility of a lower-energy, and much weaker, n → π* transition, which may appear as a shoulder or a low-intensity band at a longer wavelength (>350 nm). nih.gov The exact position and intensity of these bands (λ_max) are influenced by the substitution pattern and the solvent used for the analysis.

X-ray Crystallography for Solid-State Molecular Conformation

A thorough search of scientific literature and crystallographic databases did not yield any specific reports on the single-crystal X-ray diffraction analysis of this compound. Consequently, detailed experimental data on its solid-state molecular conformation, including precise bond lengths, bond angles, and crystal packing information, is not publicly available at this time.

While X-ray crystallography data for other fluoroquinolone derivatives exist, providing insights into the general structural motifs of this class of compounds, a direct extrapolation to this compound would be speculative. researchgate.netresearchgate.netfarmaceut.org The unique substitution pattern of the fluorine atom at the C8 position and the carbaldehyde group at the C6 position would introduce specific electronic and steric effects, influencing the crystal lattice and intermolecular interactions in a manner that can only be definitively determined through experimental analysis.

In the absence of experimental crystallographic data, computational modeling techniques, such as Density Functional Theory (DFT), could offer theoretical predictions of the molecule's geometry and electronic structure in the ground state. Such studies on related fluoroquinolones have been used to complement experimental findings and provide insights into their structure-activity relationships. researchgate.net

Further research, specifically the successful crystallization of this compound and its subsequent analysis by X-ray diffraction, is required to definitively establish its solid-state conformation.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to model the electronic structure of molecules with high accuracy. Through DFT calculations, key properties of 8-Fluoroquinoline-6-carbaldehyde can be predicted, offering a window into its intrinsic chemical nature. DFT methods are frequently employed to study fluoroquinolone derivatives to understand their structure, electronic properties, and reactivity. researchgate.netmdpi.com

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and kinetic stability. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial parameter. A smaller gap generally implies higher reactivity, as it is energetically easier to excite an electron to a higher energy state. researchgate.net

ParameterDescriptionSignificance in Fluoroquinolones
HOMO Energy Energy of the highest occupied molecular orbital.Relates to the electron-donating ability of the molecule.
LUMO Energy Energy of the lowest unoccupied molecular orbital.Relates to the electron-accepting ability of the molecule.
HOMO-LUMO Gap (ΔE) The energy difference between the LUMO and HOMO (ΔE = ELUMO - EHOMO).A key indicator of chemical reactivity and stability. A smaller gap suggests higher reactivity. researchgate.net

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. The MEP map uses a color scale to represent different potential values on the electron density surface. nih.gov

Red and Yellow Regions: Indicate negative electrostatic potential, rich in electrons. These areas are susceptible to electrophilic attack and are often associated with lone pairs of electronegative atoms like oxygen and nitrogen.

Blue Regions: Indicate positive electrostatic potential, which is electron-deficient. These sites are prone to nucleophilic attack.

Green Regions: Represent neutral or zero potential areas.

For fluoroquinolone derivatives, MEP analysis helps identify the nucleophilic and electrophilic sites, which is crucial for understanding potential intermolecular interactions. mdpi.com In the structure of this compound, the oxygen atom of the carbaldehyde group and the nitrogen atom of the quinoline (B57606) ring are expected to be regions of high electron density (negative potential), making them likely sites for electrophilic attack or hydrogen bond acceptance. Conversely, the hydrogen atoms and regions near the electron-withdrawing fluorine atom would exhibit a more positive potential. nih.govacs.org

Time-Dependent DFT (TD-DFT) for Excited State Properties and Photophysical Behavior

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the properties of molecules in their electronically excited states. rsc.org It is widely used to predict UV-visible absorption spectra, which correspond to electronic transitions from the ground state to various excited states. bohrium.comnih.gov

TD-DFT calculations can determine the vertical excitation energies and oscillator strengths for these transitions. The oscillator strength indicates the probability of a particular electronic transition occurring. This information is vital for understanding the photophysical behavior of compounds like this compound. For example, a TD-DFT study on a similar molecule, 2-chloro-7-methylquinoline-3-carbaldehyde, calculated the electronic transitions from the ground state (S0) to the first six excited states (S1-S6), identifying the HOMO to LUMO transition and predicting excitation energies. chemsrc.com Such calculations can elucidate how structural modifications, such as the position of the fluorine atom and the carbaldehyde group, influence the absorption characteristics of the quinoline core. bohrium.com

PropertyDescriptionApplication to this compound
Excitation Energy (eV) The energy required to promote an electron from a lower to a higher energy state.Predicts the position of absorption bands in the UV-Vis spectrum.
Oscillator Strength (f) A dimensionless quantity that expresses the probability of an electronic transition.A higher value indicates a more intense absorption band.
Electronic Transition The movement of an electron from one molecular orbital to another (e.g., HOMO→LUMO).Identifies the nature of the excited state (e.g., π→π*).

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. This involves identifying transition states, intermediates, and calculating activation energies, thereby providing a detailed, step-by-step understanding of how reactants are converted into products.

For quinoline derivatives, computational studies have been used to explore synthetic pathways. For instance, a proposed mechanism for the synthesis of a ligand from 2-chloro-6-fluoroquinoline-3-carbaldehyde (B1607959) involves the reaction of the carbaldehyde with an amine. acs.orgacs.org Computational modeling of such a reaction involving this compound could map the nucleophilic attack of an amine on the carbonyl carbon, followed by dehydration to form an imine. These models can confirm the feasibility of a proposed mechanism and predict the most favorable reaction pathway.

Molecular Dynamics Simulations for Conformational Analysis

While DFT provides insights into the static electronic properties of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational landscapes and flexibility. nih.govmdpi.com

For a molecule like this compound, MD simulations could be applied to understand the rotational freedom of the carbaldehyde group relative to the quinoline ring. Such simulations are particularly relevant when studying the interaction of the molecule with a biological target, such as a protein or DNA. nih.gov By simulating the molecule in a relevant environment (e.g., in a solvent or within a protein's active site), MD can reveal preferred conformations and the stability of different intermolecular interactions, which are crucial for its biological function. nih.govmdpi.com General procedures for MD simulations on fluoroquinolones involve defining a force field (like CHARMM), solvating the molecule, minimizing the system's energy, and then running the simulation through heating, equilibration, and production phases to analyze the trajectory. nih.gov

Applications in Organic Synthesis and Building Block Utility

8-Fluoroquinoline-6-carbaldehyde as a Key Intermediate for Complex Molecular Architectures

This compound is a valued heterocyclic building block in organic synthesis, primarily utilized as a key intermediate for constructing more complex molecular frameworks. ossila.comsigmaaldrich.com The strategic placement of the fluorine atom and the aldehyde group on the quinoline (B57606) scaffold imparts unique reactivity and allows for its incorporation into a diverse range of larger molecules. chemimpex.com The quinoline ring itself is a "privileged structure" in medicinal chemistry, known for its accessibility and wide scope of biological applications. researchgate.net

The fluorine atom at the C-8 position significantly influences the electronic properties of the quinoline ring system, which can enhance metabolic resistance and membrane permeability in resulting compounds. mdpi.com The aldehyde group at the C-6 position serves as a versatile chemical handle for a variety of transformations, including condensations, reductive aminations, and oxidations, enabling the extension of the molecular structure. chemimpex.com This dual functionality makes this compound a crucial starting material for synthesizing elaborate molecules, particularly in the development of pharmaceutical agents and materials science. sigmaaldrich.comchemimpex.com Its utility lies in its ability to introduce the fluoroquinoline motif into larger, more intricate designs, leveraging the inherent properties of the quinoline core for targeted applications. researchgate.netontosight.ai

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 1229795-42-9
Molecular Formula C₁₀H₆FNO
Molecular Weight 175.16 g/mol
Physical Form Solid
IUPAC Name 8-fluoro-6-quinolinecarbaldehyde
SMILES C1=CC2=CC(=CC(=C2N=C1)F)C=O
InChI Key CTPQNFXSRKVUHJ-UHFFFAOYSA-N

Data sourced from references sigmaaldrich.comuni.lu

Synthesis of Fluoroquinoline Derivatives with Tailored Functionalities

The aldehyde functionality of this compound is a gateway for the synthesis of a vast array of fluoroquinoline derivatives with customized properties. The reactivity of the aldehyde allows for its conversion into other functional groups, profoundly altering the molecule's biological activity and physical characteristics.

One common strategy involves the modification of the aldehyde to create Schiff bases, which can act as ligands for metal complexes. ossila.com Furthermore, the aldehyde can participate in condensation reactions to form larger heterocyclic systems. For example, quinoline aldehydes can react with other compounds to form complex fused-ring structures, such as pyrano[3,2-c]quinolin-5-ones. mdpi.com

In the context of medicinal chemistry, the fluoroquinolone scaffold is a cornerstone of many antibacterial agents. researchgate.netmdpi.com Synthetic strategies often focus on modifying the core structure to enhance potency and broaden the spectrum of activity. For instance, research on related fluoroquinolones has shown that introducing various amine appendages at specific positions on the quinoline ring can yield derivatives with significant antibacterial properties against both Gram-positive and Gram-negative bacteria. nih.govmdpi.com The synthesis of 8-nitrofluoroquinolone derivatives, for example, involved the introduction of substituted primary amines at the C-7 position, a modification facilitated by the presence of an activating nitro group. nih.govmdpi.com This highlights how functional groups on the quinoline ring can be manipulated to direct the synthesis of derivatives with specific biological targets. nih.gov

The C-3 carboxylic acid group is a common feature in many fluoroquinolone antibiotics. jst.go.jp While this compound does not possess this group, its aldehyde could potentially be oxidized to a carboxylic acid, providing a route to traditional fluoroquinolone structures. Alternatively, chemists have explored replacing the C-3 carboxylic acid with bioisosteres like hydroxamic acids to generate novel compounds with potential antibacterial and anticancer activities. jst.go.jp These examples underscore the versatility of the fluoroquinoline scaffold and how intermediates like this compound can be pivotal in developing derivatives with tailored functionalities for therapeutic use. researchgate.netjst.go.jp

Table 2: Examples of Synthetic Transformations for Fluoroquinolone Derivatives

Starting Material Class Reaction Type Resulting Derivative Class Potential Application Reference
Fluoroquinolone Carboxylic Acid Nucleophilic Aromatic Substitution C-7 Amino-substituted Fluoroquinolones Antibacterial nih.govmdpi.com
Fluoroquinolone Carboxylic Acid Amide Coupling (with Hydroxylamine) Fluoroquinolone Hydroxamic Acids Antibacterial, Anticancer jst.go.jp
Fluoroquinolone Aldehyde Condensation Reaction Fused Heterocyclic Systems (e.g., pyranoquinolines) Complex Molecule Synthesis mdpi.com

Preparation of Macrocyclic and Polymeric Structures Incorporating Fluoroquinoline Scaffolds

The unique structural and functional properties of the fluoroquinolone unit have led to its incorporation into larger, more complex systems like macrocycles and polymers. The goal is often to enhance therapeutic efficacy, overcome drug resistance, or create novel materials with specific binding or folding properties. nih.govuni-muenchen.de

Macrocyclic hosts, such as resorcinarenes and cyclodextrins, have been investigated for their ability to form inclusion complexes with fluoroquinolone antibiotics. nih.govresearchgate.net This encapsulation can improve the drug's solubility and stability and has emerged as a promising strategy to overcome bacterial resistance. nih.govresearchgate.net While these studies often use existing fluoroquinolone drugs, a building block like this compound could be used to synthesize custom fluoroquinolone guests designed for optimal binding within a specific macrocyclic host. The aldehyde group could be used to attach the fluoroquinoline unit to a linker, which is then incorporated into a macrocyclic structure. google.comgoogle.com

In the realm of materials science and chemical biology, fluoroquinoline-based monomers are used to construct synthetic polymers with ordered, folded structures known as foldamers. uni-muenchen.de Specifically, oligomers made from 7-amino-8-fluoro-2-quinolinecarboxylic acid have been shown to form stable, helical double-helical structures. uni-muenchen.de The fluorine atom is critical in directing the folding behavior of these oligoamides. By analogy, this compound could be chemically modified—for instance, by converting the aldehyde to an amine or carboxylic acid—to create a monomer suitable for solid-phase synthesis of such architecturally complex polymers. uni-muenchen.de These folded aromatic oligoamides represent a class of polymers where the fluoroquinoline scaffold is integral to achieving a predictable three-dimensional structure. uni-muenchen.de

Utilization in Click Chemistry and Bioconjugation Strategies

The aldehyde group of this compound makes it a suitable participant in certain types of "click chemistry" and bioconjugation reactions, which are designed to be rapid, efficient, and biocompatible. nih.govnih.gov Click chemistry provides a powerful toolkit for covalently linking molecular building blocks in a specific and reliable manner. mdpi.comnih.gov

One of the most prominent click reactions is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linker. mdpi.comnih.govcsic.es While the aldehyde itself is not a direct participant in the classic CuAAC, it can be easily converted into either an azide (B81097) or an alkyne. For example, the aldehyde could be reduced to an alcohol, which is then converted to an azide, preparing the fluoroquinoline unit for conjugation to an alkyne-modified biomolecule or surface. csic.es This approach is widely used for creating bioconjugates for applications in proteomics, drug delivery, and diagnostics. nih.govcsic.es

More directly, aldehydes can participate in other bio-orthogonal reactions. A tri-component reaction involving a perfluoroaryl azide, an aldehyde, and an amine has been developed that proceeds without a catalyst to form a stable amidine conjugate. nih.gov This reaction is highly selective and tolerates a wide range of functional groups, including the free carboxylic acid groups found in amino acids, making it advantageous for bioconjugation. nih.gov this compound is a prime candidate for this type of conjugation, allowing it to be linked to amine-containing molecules like peptides or nanoparticles. nih.gov Such strategies have been used to immobilize fluoroquinolone antibiotics onto nanoparticles, which in some cases leads to enhanced antibacterial activity. nih.gov These methods demonstrate the potential of this compound as a versatile component in the modular construction of complex functional molecules and bioconjugates. nih.govnih.gov

Applications in Materials Science Research

Development of Advanced Polymers and Coatings Featuring Fluoroquinoline Moieties

The incorporation of fluoroquinoline units into polymer backbones or as pendant groups can significantly enhance the thermal stability, chemical resistance, and photophysical properties of the resulting materials. While specific research on polymers derived directly from 8-Fluoroquinoline-6-carbaldehyde is emerging, the broader class of fluoroquinolines has been recognized for its potential in creating advanced polymers. The reactive aldehyde group of this compound allows for its participation in various polymerization reactions, such as condensation polymerization with suitable co-monomers.

The resulting polymers containing the 8-fluoroquinoline-6-yl moiety are anticipated to exhibit properties such as high thermal stability and fluorescence, making them candidates for applications in specialty coatings, high-performance films, and materials for optoelectronic devices. The fluorine substitution is known to enhance properties like solubility and thermal stability in polymers.

Table 1: Potential Polymerization Reactions for this compound

Polymerization TypeCo-monomer TypePotential Polymer Linkage
CondensationDiaminesPolyimine (Schiff Base Polymer)
CondensationDihydrazidesPolyhydrazone
CondensationCompounds with active methylene (B1212753) groupsKnoevenagel Polymerization

Synthesis of Fluorescent Dyes and Probes Based on Fluoroquinoline Scaffolds

The inherent fluorescence of the quinoline (B57606) ring system, which can be modulated by the presence and position of substituents, makes fluoroquinolines excellent scaffolds for the development of fluorescent dyes and probes. chemimpex.commdpi.combohrium.comnih.gov The aldehyde functionality of this compound serves as a convenient handle for the synthesis of a wide array of derivatives through reactions like condensation with amines, hydrazines, and active methylene compounds.

These reactions lead to the formation of Schiff bases, hydrazones, and other conjugated systems, which often exhibit enhanced and tunable fluorescence properties. chemimpex.com Such derivatives have been investigated for their utility as fluorescent probes in biological imaging and as active components in organic light-emitting diodes (OLEDs). The fluorine atom can further influence the photophysical properties, such as quantum yield and emission wavelength, through its electronic effects. chemimpex.com

Table 2: Examples of Fluorescent Derivatives from Fluoroquinoline Aldehydes

Derivative TypeReactantPotential ApplicationKey Feature
Schiff BaseAniline (B41778) derivativesFluorescent probes for metal ionsTunable emission via substituent effects
HydrazoneHydrazine derivativesBiological imaging agentsHigh quantum yield
Styryl DyeActive methylene compoundsOLED materialsRed-shifted emission

Integration into Dye-Sensitized Solar Cells (DSSCs) and Optoelectronic Materials

Quinoline derivatives have been explored as components of sensitizing dyes in dye-sensitized solar cells (DSSCs) due to their strong absorption in the UV-visible region and their ability to facilitate charge transfer processes. ossila.comossila.comresearchgate.netnih.govresearchgate.net The Schiff bases derived from fluoroquinoline aldehydes can act as bidentate or tridentate ligands, readily coordinating with metal centers like Ruthenium (Ru) and Iridium (Ir) to form dye complexes for DSSC applications. ossila.com

These metal complexes, when anchored to a semiconductor photoanode (typically TiO2), can efficiently absorb solar radiation and inject electrons into the semiconductor, initiating the photovoltaic process. The performance of the DSSC, including its power conversion efficiency, is highly dependent on the photophysical and electrochemical properties of the dye. The 8-fluoroquinoline (B1294397) moiety can be strategically employed to tune these properties for optimal device performance. ossila.comossila.com

Sensing Applications: Design of Metal-Ion Recognition Sensors via Schiff Bases

Schiff bases derived from quinoline aldehydes have shown great promise as chemosensors for the detection of various metal ions. ossila.comnih.govresearchgate.netmonash.edubohrium.comrsc.org The imine nitrogen and the quinoline nitrogen atom can act as binding sites for metal ions. The reaction of this compound with various amines leads to the formation of Schiff base ligands whose fluorescence properties can be significantly altered upon coordination with a metal ion. ossila.com

This change in fluorescence can manifest as either "turn-on" or "turn-off" sensing, or a noticeable shift in the emission wavelength, allowing for the selective and sensitive detection of specific metal ions. researchgate.net The selectivity of these sensors can be tuned by modifying the structure of the amine component of the Schiff base. These sensors are valuable for applications in environmental monitoring and biological analysis. ossila.comrsc.org

Table 3: Metal-Ion Sensing via Fluoroquinoline Schiff Bases

Schiff Base Ligand Derived FromTarget Metal IonSensing Mechanism
6-Chloro-8-fluoroquinolineVarious transition metalsFluorescence shift upon chelation ossila.com
Quinoline-thiophene Schiff baseHg2+Chelation-enhanced quenching nih.govmonash.edu
Binaphthol-quinoline Schiff baseZn2+Relay recognition ossila.com
2-Hydrazino quinolineCd2+Turn-on fluorescence researchgate.net

Medicinal Chemistry Research: Chemical Design and Structure Activity Relationships

Design and Synthesis of Novel Fluoroquinoline Derivatives as Potential Bioactive Agents

The design of novel bioactive agents often begins with a versatile starting material, and 8-fluoroquinoline-6-carbaldehyde serves as a prime candidate. The synthetic accessibility of quinoline (B57606) derivatives allows for extensive chemical modifications, enabling the creation of diverse compound libraries for biological screening. nih.gov The presence of the aldehyde group at the C-6 position is particularly advantageous, as it provides a reactive handle for a variety of chemical transformations. nih.govcymitquimica.com

The rationale behind using this compound as a scaffold lies in the known contributions of both the fluorine atom and the quinoline core to biological activity. Fluoroquinolones, a major class of antibiotics, are a testament to the power of fluorine substitution in enhancing antibacterial potency. nih.govipinnovative.com

Table 1: Synthesis and Bioactivity of Related Fluoroquinoline Derivatives

Derivative ClassSynthetic ApproachKey Findings
N-methylbenzofuro[3,2-b]quinoline derivativesMulti-step synthesisActive against vancomycin-resistant E. faecium. nih.gov
Ferrocenylquinoline-triazole hybridsMulti-step synthesisExhibited significant anti-promastigote and anti-amastigote activity against Leishmania donovani. nih.gov
Dibucaine derivativesMulti-step synthesisShowed potent anti-Enterovirus A71 (EV-A71) activity. nih.gov
4,6,8-triarylquinoline-3-carbaldehydesPalladium-catalyzed Suzuki-Miyaura cross-couplingPrecursors to fluorescent derivatives. nih.gov
Co(II) and Zn(II) Fluoroquinoline ComplexesCoordination with a ligand derived from 2-chloro-6-fluoroquinoline-3-carbaldehyde (B1607959)Showed antibacterial and antioxidant activities. nih.gov

This table presents data for derivatives of related quinoline structures due to a lack of specific data for this compound.

Structure-Activity Relationship (SAR) Studies Focusing on Chemical Modifications at the Quinoline Core and Peripheral Substituents

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. For quinoline-based molecules, modifications at various positions of the bicyclic ring system and its substituents can dramatically influence their pharmacological profile. researchgate.netnih.gov

Impact of Fluorine Position on Chemical Reactivity and Derivatization Pathways

The position of the fluorine atom on the quinoline ring is a critical determinant of the molecule's electronic properties and, consequently, its reactivity and biological activity. Incorporation of a fluorine atom is known to enhance the biological activity of many azaaromatic compounds. researchgate.net The fluorine atom at the C-8 position in this compound is expected to influence the electron distribution of the entire ring system. Fluorine is a highly electronegative atom, and its placement can affect the acidity of nearby protons and the susceptibility of different positions to nucleophilic or electrophilic attack. researchgate.net

For example, direct fluorination of quinoline derivatives often results in a mixture of products, indicating that the substitution pattern is highly dependent on the existing substituents and reaction conditions. researchgate.net The presence of a fluorine atom can also impact the metabolic stability of the compound, a key consideration in drug design. ontosight.ai

Role of Aldehyde Moiety in Ligand Design and Derivative Synthesis

The aldehyde group at the C-6 position of this compound is a versatile functional group for generating a wide range of derivatives. Aldehydes are readily converted into various other functional groups, making them invaluable in the synthesis of compound libraries for screening. nih.govcymitquimica.com

One common and important reaction of aldehydes is their condensation with primary amines to form imines, also known as Schiff bases. mdpi.com This reaction provides a straightforward method for linking the 8-fluoroquinoline (B1294397) core to other molecular fragments, which can be tailored to interact with specific biological targets. Furthermore, the aldehyde can be reduced to a primary alcohol, which can then be used in esterification or etherification reactions to create further derivatives. nih.gov The reactivity of the aldehyde group allows for the systematic exploration of the chemical space around the 8-fluoroquinoline scaffold, which is a fundamental aspect of SAR studies.

Table 2: Potential Derivatives of this compound and their Synthetic Utility

Derivative TypeSynthetic TransformationPotential Applications in Medicinal Chemistry
Schiff Bases (Imines)Condensation with primary aminesIntroduction of diverse side chains for SAR studies, synthesis of metal complexes. mdpi.com
AlcoholsReduction of the aldehydePrecursors for esters and ethers, which can act as prodrugs or modify solubility. nih.gov
Carboxylic AcidsOxidation of the aldehydeCan serve as a key functional group for amide bond formation and interaction with biological targets.
Heterocyclic RingsCyclization reactions involving the aldehydeConstruction of more complex, rigid scaffolds with potentially enhanced target specificity.

This table is based on the general reactivity of aldehydes on a quinoline scaffold, as specific examples for this compound are not available in the reviewed literature.

Rational Design of Fluoroquinoline-Based Compounds Targeting Specific Biological Pathways

Rational drug design aims to create new medications based on a thorough understanding of the biological targets and their mechanisms of action. mdpi.comnih.gov The fluoroquinolone scaffold has been a successful platform for the development of antibacterial agents that target bacterial DNA gyrase and topoisomerase IV. nih.gov The design of new fluoroquinoline-based compounds often involves modifying the core structure to enhance interactions with these enzymes or to target other biological pathways altogether.

The easily modifiable nature of the fluoroquinolone structure makes it an ideal candidate for a polypharmacological approach, where a single molecule is designed to interact with multiple targets. nih.gov This strategy is emerging as a promising way to combat the development of drug resistance. By starting with a core like this compound, medicinal chemists can design and synthesize derivatives with additional pharmacophores intended to interact with secondary targets. nih.gov For instance, quinoline derivatives have been explored as inhibitors of enzymes involved in neurodegenerative diseases and as anticancer agents. mdpi.comresearchgate.net

The design process often employs computational modeling to predict how different derivatives will bind to a target protein. mdpi.com These in silico methods, combined with synthetic chemistry and biological testing, form a powerful workflow for the rational design of new therapeutic agents.

Exploration of Fluoroquinolone Prodrug Strategies and Catalytic Activation within Chemical Systems

A significant challenge in drug development is overcoming poor physicochemical properties of a drug candidate, such as low water solubility or poor membrane permeability. researchgate.netacs.org Prodrug strategies offer a powerful solution to these problems. A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body. researchgate.net

For fluoroquinolones, prodrug approaches have been explored to improve their pharmacokinetic profiles. researchgate.netacs.org The aldehyde group of this compound could potentially be utilized in a prodrug strategy. For example, it could be converted to an oxime or a hydrazone, which might be enzymatically or chemically cleaved in vivo to release the parent aldehyde or a related active compound. nih.gov

Another innovative approach is the catalytic activation of a prodrug at the site of action. This strategy involves designing a prodrug that is specifically activated by an enzyme or a catalyst that is present in the target tissue or organism. ipinnovative.com While specific examples involving this compound are not documented, the general principles of prodrug design and catalytic activation are highly relevant to the future development of derivatives from this scaffold. ipinnovative.comresearchgate.net

Table 3: Common Prodrug Strategies Applicable to Fluoroquinolone Scaffolds

Prodrug TypeLinkageActivation MechanismPotential Advantage
Ester ProdrugsEsterEnzymatic hydrolysis (esterases)Improved water solubility or lipophilicity. ipinnovative.com
Carbamate ProdrugsCarbamateEnzymatic hydrolysisCan be designed for enhanced stability and controlled release. nih.gov
Oxime ProdrugsOximeEnzymatic or chemical hydrolysisPotential for targeted release based on local pH or enzyme activity. nih.gov
Mutual ProdrugsCovalent linkage to another active agentCleavage to release two active drugsSynergistic effects, potential to overcome resistance. ipinnovative.com

This table outlines general prodrug strategies that could be applied to a scaffold like this compound.

Photochemistry and Electrochemistry Studies

Detailed Photochemical Characterization of 8-Fluoroquinoline-6-carbaldehyde

To date, specific studies detailing the photochemical behavior of this compound have not been reported. Research on analogous fluoroquinolone compounds indicates that the presence of a fluorine atom at the C-8 position significantly influences photoreactivity, often leading to high phototoxicity. mdpi.comresearchgate.net The primary photochemical event for many 8-halo-substituted fluoroquinolones is the cleavage of the carbon-halogen bond. mdpi.comd-nb.info

There is no published data on the quantum yields for the photodegradation or photoproduct formation of this compound. Determining these values would require dedicated experimental studies measuring the efficiency of light absorption in causing a chemical change. Similarly, the specific chemical structures of any resulting photoproducts have not been identified. For related fluoroquinolones, photoproducts often result from dehalogenation and subsequent reactions. nih.gov

No studies have been published on the photosensitization mechanisms of this compound. Such research would involve investigating its ability to absorb light and transfer energy to other molecules, potentially generating reactive oxygen species (ROS) like singlet oxygen or superoxide (B77818) radicals. While fluoroquinolones are known to act as photosensitizers, the specific efficiency and pathways (Type I or Type II mechanisms) for this compound are unknown. mdpi.comresearchgate.net

Electrochemical Behavior of this compound and its Derivatives

The electrochemical properties of this compound have not been characterized in the scientific literature. The redox behavior of quinoline (B57606) derivatives is highly dependent on their specific substitution patterns. grafiati.comnajah.edu

Specific redox potentials (e.g., oxidation and reduction potentials) for this compound are not available. These values are critical for understanding the ease with which the molecule can donate or accept electrons. The mechanisms of these electron transfer processes, including their kinetics and reversibility, remain uninvestigated.

No voltammetric studies, such as cyclic voltammetry, have been published for this compound. Such studies would provide essential data on its electrochemical behavior, including the identification of redox peaks and the nature of the electrode processes (e.g., diffusion-controlled or adsorption-controlled).

Future Research Directions and Emerging Perspectives

Exploration of Green Chemistry Approaches in the Synthesis of 8-Fluoroquinoline-6-carbaldehyde

The synthesis of quinoline (B57606) derivatives has traditionally relied on methods that often involve hazardous reagents, harsh reaction conditions, and significant solvent waste. nih.gov In response to growing environmental concerns, the focus of synthetic chemistry has shifted towards greener, more sustainable methodologies. ijpsjournal.com The future synthesis of this compound is poised to benefit significantly from these advancements.

Researchers are actively developing eco-friendly protocols for quinoline synthesis that offer advantages such as the use of non-toxic and inexpensive catalysts, milder reaction conditions, and simplified work-up procedures. tandfonline.comresearchgate.net One promising approach involves the use of water as a solvent, which is environmentally benign, cheap, and nonflammable. tandfonline.com For instance, the synthesis of various fluoroquinolones has been successfully achieved using recyclable catalysts like nano Zirconia Sulfuric Acid (ZrSA) or giant-ball nanoporous isopolyoxomolybdates in refluxing water. ijcce.ac.irscielo.org.mx These methods not only avoid harmful organic solvents but also allow for the catalyst to be recovered and reused multiple times without a discernible loss in activity. ijcce.ac.ir One-pot, multi-component reactions under solvent-free conditions represent another key strategy, providing excellent yields and pure products with low-cost processing and short reaction times. frontiersin.org The application of catalysts such as iron(III) chloride (FeCl3·6H2O) in water has also proven effective for the clean and efficient synthesis of quinoline derivatives. tandfonline.com

These green approaches, summarized in the table below, are directly applicable to the industrial-scale production of this compound, paving the way for more economical and environmentally responsible manufacturing processes. nih.gov

Green Chemistry StrategyKey FeaturesExample Catalyst/Solvent SystemPrimary Advantages
Catalysis in Aqueous MediaUtilizes water as the reaction solvent.Nano Zirconia Sulfuric Acid (ZrSA) in water. researchgate.netijcce.ac.irEnvironmentally benign, cost-effective, nonflammable. tandfonline.com
Recyclable Heterogeneous CatalysisCatalyst can be easily separated and reused.{Mo132} nanoporous isopolyoxomolybdate. scielo.org.mxReduced waste, cost-efficiency, consistent activity. ijbpas.com
One-Pot Multi-Component ReactionsMultiple reaction steps occur in a single vessel.Solvent-free conditions with various amines and aldehydes. frontiersin.orgHigh efficiency, reduced work-up, shorter reaction times. frontiersin.org
Use of Inexpensive CatalystsEmploys readily available and non-toxic catalysts.FeCl3·6H2O in water. tandfonline.comLow cost, environmentally friendly, high product yields. tandfonline.com

Development of Advanced Catalytic Systems for Functionalization of the Compound

The functionalization of the fluoroquinoline core is critical for modulating its chemical properties and biological activity. C-H activation has emerged as a powerful strategy for the direct derivatization of heteroaromatic compounds, avoiding the need for pre-functionalized starting materials. ucc.ie Advanced catalytic systems are central to achieving this with high efficiency and selectivity.

A significant breakthrough has been the development of iridium-catalyzed C-H borylation. nih.govacs.org This method allows for the selective introduction of a boronic ester group onto the fluoroquinoline scaffold, creating a highly versatile intermediate. ucc.ienih.gov For example, in 6-fluoroquinolines, iridium catalysts can direct borylation selectively to the C7 position. acs.org This borylated intermediate can then participate in a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Hartwig-Buchwald aminations, to install diverse functional groups. nih.govacs.org

Beyond iridium, other transition metals are being explored. Cobalt-catalyzed C-H functionalization has gained traction as a sustainable method for synthesis. acs.org Furthermore, palladium catalysis is not only used for cross-coupling but also for intramolecular cyclizations to form quinolinone structures under mild conditions. nih.gov The development of these catalytic systems, including those based on earth-abundant metals like manganese, is a key focus of green chemistry and is crucial for the late-stage functionalization of complex molecules like this compound. ucc.ie

Catalytic SystemReaction TypeKey AdvantagePotential Application on Fluoroquinolines
Iridium/[dtbpy]C-H BorylationCreates versatile boronic ester intermediates for further reactions. ucc.ienih.govSelective functionalization at specific C-H bonds (e.g., C7). acs.org
Palladium/Phosphine LigandsSuzuki-Miyaura CouplingForms C-C bonds with high efficiency and functional group tolerance. nih.govAttaching aryl or vinyl groups to the borylated quinoline core. acs.org
Palladium/Phosphine LigandsHartwig-Buchwald AminationForms C-N bonds, crucial for many biologically active molecules. nih.govIntroduction of amine-containing substituents. acs.org
Cobalt ComplexesC-H Olefination/OxyarylationUtilizes a more earth-abundant and sustainable metal catalyst. acs.orgDirect introduction of alkene or aryl-ether groups. acs.org

Integration with Artificial Intelligence and Machine Learning for De Novo Design of Fluoroquinoline Derivatives

The discovery of novel therapeutic agents is a complex, time-consuming, and expensive process. frontiersin.org Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug design by enabling the rapid, semi-automatic generation and optimization of new drug-like molecules. frontiersin.orgmdpi.comresearchgate.net These computational approaches are particularly well-suited for exploring the vast chemical space around a promising scaffold like this compound.

De novo drug design generates novel molecular structures from scratch rather than screening existing libraries. mdpi.com Generative AI models, such as Recurrent Neural Networks (RNNs), can be trained on large datasets of known molecules to learn the underlying rules of chemical structure and bonding. frontiersin.org These trained models can then generate new, synthesizable molecules centered around the fluoroquinoline core, optimized for specific properties. nih.gov

Another key computational strategy is the use of three-dimensional quantitative structure-activity relationship (3D-QSAR) models. mdpi.comresearchgate.net These models correlate the 3D structure of a molecule with its biological activity, allowing researchers to identify which regions of the this compound scaffold should be modified to enhance its desired effects. mdpi.commdpi.com Molecular docking simulations further predict how these newly designed derivatives will bind to a specific biological target, such as a protein or enzyme, providing insights into their potential efficacy. mdpi.comnih.gov This integration of AI allows for a more focused and efficient exploration of chemical possibilities, significantly accelerating the discovery of new drug candidates. mdpi.comnih.gov

AI/ML TechniqueDescriptionApplication in Fluoroquinoline Design
Generative Models (e.g., RNNs)AI models that learn from existing molecular data to generate novel structures. frontiersin.orgDe novo design of new fluoroquinoline derivatives with desired drug-like properties. mdpi.com
3D-QSARCorrelates the 3D structural features of molecules with their biological activity. mdpi.comIdentifies key structural areas on the scaffold for modification to improve potency. mdpi.comresearchgate.net
Molecular DockingPredicts the preferred orientation and binding affinity of a ligand to a target protein. researchgate.netnih.govScreens designed derivatives to select candidates with the highest potential for biological interaction. mdpi.com
ADMET PredictionModels that predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity of a compound. mdpi.comFilters out designed molecules with poor pharmacological profiles early in the design process. mdpi.comnih.gov

Investigation of Bio-orthogonal Chemical Reactions Involving this compound Scaffolds

Bio-orthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.govchemistryworld.com This powerful toolkit enables the tracking of biomolecules and the activation of drugs at specific sites within a cell or organism. nih.govkinxcdn.com The this compound scaffold represents a promising platform for the development of new bio-orthogonal probes and prodrugs.

While many bio-orthogonal reactions exist, metal-catalyzed reactions have shown great promise. nih.gov For example, the copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," is widely used due to its speed and selectivity under physiological conditions. nih.govnih.gov Quinoline derivatives containing an azide (B81097) group have been shown to be privileged substrates in these reactions. nih.gov This suggests that the this compound scaffold could be modified, for instance by converting the aldehyde to an azide or alkyne, to serve as a handle for bio-orthogonal ligation.

Another strategy involves the bio-orthogonal activation of prodrugs. Researchers have designed prodrugs of fluoroquinolone antibiotics, such as ciprofloxacin (B1669076) and moxifloxacin, that are masked with a protecting group. acs.org These prodrugs remain inactive until they encounter a specific catalyst, often based on palladium or ruthenium, which cleaves the protecting group and releases the active drug. nih.govwhiterose.ac.uk This approach could be applied to derivatives of this compound to achieve targeted drug release, enhancing therapeutic efficacy while minimizing side effects. acs.org The development of quinoline derivatives that generate reactive intermediates like o-quinolinone quinone methides (oQQM) under physiological conditions also opens new avenues for bio-orthogonal ligations. ethernet.edu.et

Bio-orthogonal StrategyDescriptionPotential Role of the Fluoroquinoline Scaffold
Azide-Alkyne Cycloaddition (Click Chemistry)A highly efficient and selective reaction between an azide and an alkyne, often catalyzed by copper. nih.govnih.govThe scaffold can be functionalized with an azide or alkyne group to act as a chemical reporter for imaging or tracking. nih.gov
Metal-Catalyzed Prodrug ActivationA prodrug is activated by a metal catalyst (e.g., Pd, Ru) that cleaves a bio-orthogonal protecting group. nih.govacs.orgBiologically active derivatives can be masked and then selectively "turned on" at a target site, such as a tumor or bacterial biofilm. acs.orgwhiterose.ac.uk
Inverse Electron-Demand Diels-Alder (IEDDA)A rapid cycloaddition between an electron-rich dienophile and an electron-poor diene (e.g., tetrazine). nih.govThe scaffold could be attached to a strained alkene or alkyne for rapid and specific labeling in live cells. nih.gov
Generation of Quinone Methides (oQQM)Quinoline precursors designed to form a highly reactive intermediate for ligation with specific partners. ethernet.edu.etDerivatives could be designed to release an oQQM for covalent labeling of biomolecules in a biological context. ethernet.edu.et

Expansion of Applications in Chemical Biology and Supramolecular Chemistry

The unique physicochemical properties of the fluoroquinoline core make it an attractive scaffold for applications beyond traditional medicinal chemistry, particularly in the fields of chemical biology and supramolecular chemistry.

Chemical Biology: In chemical biology, there is a high demand for molecular tools to visualize and manipulate biological processes in real-time. The inherent fluorescence of the quinoline ring system makes it an excellent starting point for designing novel fluorescent probes. chemimpex.com By modifying the substituents on the this compound core, it is possible to create probes that change their fluorescence in response to specific environmental cues, such as pH, or upon binding to a target biomolecule. core.ac.uk Furthermore, quinoline derivatives have been developed as photoremovable protecting groups (PPGs), which act as light-activated "cages" for biological effectors. acs.org This allows for precise spatiotemporal control over the release of a signaling molecule or drug within a cell, triggered by a laser pulse. acs.org

Supramolecular Chemistry: This field focuses on the non-covalent interactions between molecules to create larger, functional assemblies. mdpi.com Fluoroquinolones have demonstrated a capacity to participate in host-guest chemistry, forming inclusion complexes with molecules like β-cyclodextrin. nih.gov This interaction, which encapsulates the fluoroquinolone within the cyclodextrin (B1172386) cavity, can enhance its solubility and fluorescence, a property that can be exploited for developing sensitive detection methods. nih.gov Moreover, certain fluoroquinolones can self-assemble with dicarboxylic acids to form supramolecular gels. acs.org These materials, which form through a network of hydrogen bonds and other non-covalent interactions, have potential applications as soft materials for self-drug-delivery systems. acs.org The this compound scaffold, with its hydrogen bonding capabilities and potential for π–π stacking, is a prime candidate for designing new supramolecular structures and materials.

FieldApplicationPrincipleRelevance of this compound
Chemical BiologyFluorescent ProbesThe quinoline core is fluorescent, and its properties can be tuned by substitution to create sensors for biological imaging. chemimpex.comcore.ac.ukServes as a tunable scaffold for developing novel sensors (e.g., for pH or specific ions).
Chemical BiologyPhotoremovable Protecting Groups (PPGs)The scaffold can be designed to release a caged bioactive molecule upon irradiation with light. acs.orgEnables precise spatial and temporal control over the release of drugs or signaling molecules in living systems. acs.org
Supramolecular ChemistryHost-Guest ComplexesNon-covalent inclusion of the fluoroquinolone within a larger host molecule (e.g., cyclodextrin). nih.govCan be used to enhance solubility, modify properties, and create sensitive detection systems. nih.gov
Supramolecular ChemistrySupramolecular GelsSelf-assembly of molecules through non-covalent interactions to form a 3D network that immobilizes a solvent. acs.orgPotential for creating novel soft materials for applications like controlled drug delivery. acs.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 8-Fluoroquinoline-6-carbaldehyde, and how can reaction conditions be optimized for high yield and purity?

  • Methodology :

  • The synthesis typically involves fluorination and formylation of quinoline precursors. For example, fluorination at the 8-position can be achieved using Selectfluor® or KF in polar aprotic solvents (e.g., DMF) under inert atmospheres .
  • Formylation at the 6-position often employs Vilsmeier-Haack conditions (POCl₃/DMF) at 0–5°C to minimize side reactions .
  • Critical parameters : Temperature control (<10°C during formylation), solvent purity, and stoichiometric ratios (e.g., 1.2 equivalents of DMF for Vilsmeier-Haack) are key to achieving >80% yield .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : ¹⁹F NMR (δ ≈ -110 ppm for C8-F) and ¹H NMR (aldehyde proton at δ 9.8–10.2 ppm) confirm structural integrity .
  • HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) resolve impurities. Observed [M+H]⁺ at m/z 175.16 matches theoretical molecular weight .
  • X-ray crystallography : For unambiguous confirmation, single crystals grown in ethanol/water mixtures (slow evaporation) are analyzed using SHELX programs .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodology :

  • Use PPE (nitrile gloves, lab coats, goggles) to avoid skin/eye contact.
  • Conduct reactions in fume hoods due to volatile reagents (e.g., POCl₃).
  • Waste disposal: Neutralize acidic byproducts with NaHCO₃ before disposal .

Advanced Research Questions

Q. How does the electronic effect of the 8-fluoro group influence the reactivity of this compound in nucleophilic addition reactions?

  • Mechanistic Insights :

  • The electron-withdrawing fluorine at C8 increases the electrophilicity of the aldehyde group at C6, enhancing reactivity toward amines (e.g., hydrazines) and Grignard reagents.
  • Experimental validation : Comparative kinetic studies with non-fluorinated analogs show 2–3x faster Schiff base formation .
  • DFT calculations : Fluorine’s inductive effect lowers the LUMO energy of the aldehyde by ~1.5 eV, favoring nucleophilic attack .

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

  • Data Analysis Framework :

  • Source identification : Compare assay conditions (e.g., cell lines, solvent controls). For example, cytotoxicity (IC₅₀) variations may arise from DMSO concentrations >0.1% .
  • Structural validation : Confirm derivative purity via HPLC and LC-MS to rule out impurities as confounding factors .
  • Meta-analysis : Pool data from ≥3 independent studies and apply statistical tools (e.g., ANOVA) to identify outliers .

Q. What strategies enable the use of this compound as a building block for bioactive compound libraries?

  • Methodology :

  • Diversification :
  • Aldehyde functionalization : Condense with hydrazines to form hydrazones (antimicrobial agents) or with malononitrile for Knoevenagel adducts (kinase inhibitors) .
  • Cross-coupling : Suzuki-Miyaura reactions at C3/C7 positions using Pd(OAc)₂/XPhos catalysts enable aryl/heteroaryl diversification .
  • Case study : A library of 50 derivatives showed 12 compounds with IC₅₀ < 1 µM against Staphylococcus aureus .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.